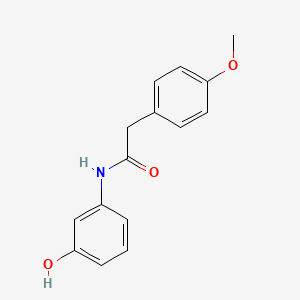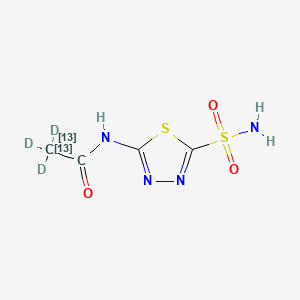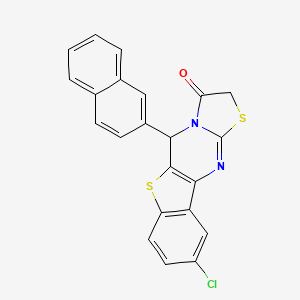
Sirt1/2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sirt1/2-IN-1 is a potent inhibitor of the sirtuin family of proteins, specifically targeting Sirtuin 1 and Sirtuin 2. Sirtuins are a class of NAD±dependent deacetylases involved in various cellular processes, including aging, transcription, and stress resistance. This compound has gained significant attention due to its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1/2-IN-1 typically involves the formation of thieno[3,2-d]pyrimidine-6-carboxamides, which are known for their high potency as sirtuin inhibitors . The synthetic route generally includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This is achieved through a multi-step reaction involving the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step often involves the use of reagents such as acyl chlorides and amines under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes:
Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.
化学反应分析
Types of Reactions
Sirt1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with others to alter its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against sirtuins.
科学研究应用
Sirt1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sirtuins in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of aging and cellular stress responses.
Industry: Utilized in the development of new drugs targeting sirtuins for various therapeutic applications.
作用机制
Sirt1/2-IN-1 exerts its effects by inhibiting the deacetylase activity of Sirtuin 1 and Sirtuin 2. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets of this compound include various transcription factors and enzymes involved in cellular metabolism and stress responses . The pathways affected by this inhibition include the regulation of oxidative stress, inflammation, and DNA repair .
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine-6-carboxamides: These compounds share a similar core structure and exhibit high potency as sirtuin inhibitors.
Sirtuin Inhibitors: Various other sirtuin inhibitors, such as EX-527 and Suramin analogs, are used in research for their ability to modulate sirtuin activity.
Uniqueness
Sirt1/2-IN-1 is unique due to its high specificity and potency in inhibiting both Sirtuin 1 and Sirtuin 2. This dual inhibition makes it a valuable tool in research and potential therapeutic applications, as it can simultaneously modulate multiple pathways involved in disease processes .
属性
分子式 |
C22H13ClN2OS2 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC 名称 |
4-chloro-10-naphthalen-2-yl-8,14-dithia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-12-one |
InChI |
InChI=1S/C22H13ClN2OS2/c23-15-7-8-17-16(10-15)19-21(28-17)20(25-18(26)11-27-22(25)24-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,20H,11H2 |
InChI 键 |
VPROVJRQLOASRW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N2C(C3=C(C4=C(S3)C=CC(=C4)Cl)N=C2S1)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


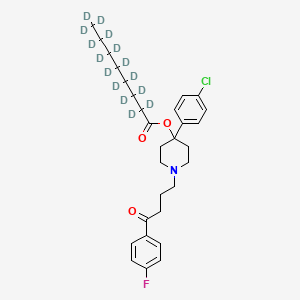

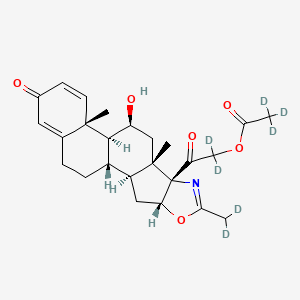
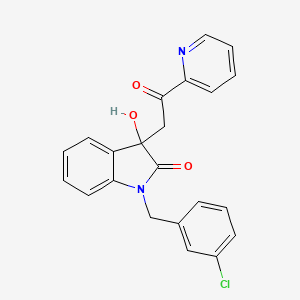
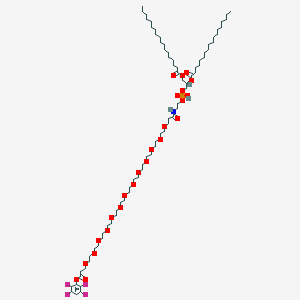
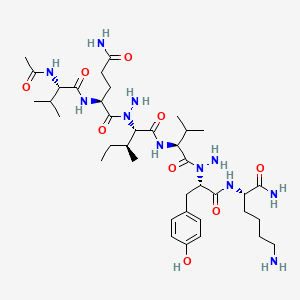
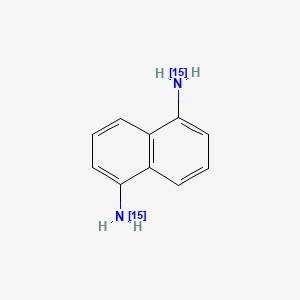
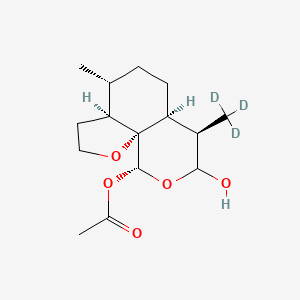
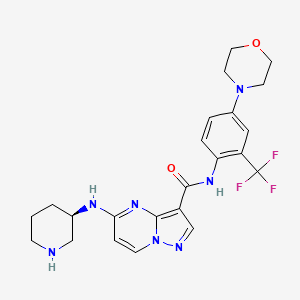
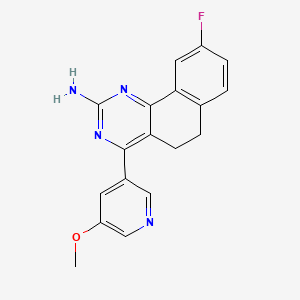
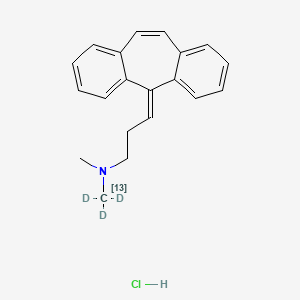
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
